

# geraniin cytotoxicity profile versus therapeutic index

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Geraniin

Cat. No.: S593958

Get Quote

## Cytotoxicity & Therapeutic Efficacy of Geraniin

The following tables consolidate quantitative data on **geraniin**'s cytotoxic effects on cancer cells, its therapeutic applications, and in vivo safety parameters.

Table 1: Cytotoxic Activity of Geraniin in Human Cancer Cell Lines

| Cancer Type           | Cell Line    | Experimental Model    | Key Findings / Cytotoxicity                                                                                           | Citation |
|-----------------------|--------------|-----------------------|-----------------------------------------------------------------------------------------------------------------------|----------|
| Colorectal Cancer     | SW480, HT-29 | In vitro              | Inhibited proliferation, induced apoptosis, suppressed migration/invasion; Mechanism: Inhibited PI3K/Akt pathway [1]. | [1]      |
| Nasopharyngeal Cancer | C666-1       | In vitro              | Inhibited cell growth, induced autophagy-mediated cell death; Mechanism: Suppressed PI3K/Akt/mTOR pathway [2].        | [2]      |
| Breast Cancer         | 4T1          | In vivo (mouse model) | Reduced primary tumor growth and liver metastasis [3].                                                                | [3]      |

| Cancer Type    | Cell Line     | Experimental Model | Key Findings / Cytotoxicity                                                                                                                          | Citation |
|----------------|---------------|--------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Lung Cancer    | A549          | In vitro           | Suppressed migration, invasion, and anoikis resistance; Mechanism: Inhibited TGF- $\beta$ 1-induced epithelial-mesenchymal transition (EMT) [4] [5]. | [4] [5]  |
| Ovarian Cancer | Not Specified | In vitro           | Suppressed growth; Mechanism: Inhibited NF- $\kappa$ B activation and downregulated Mcl-1 [5].                                                       | [5]      |

**Table 2: Therapeutic Applications & Safety of Geraniin**

| Therapeutic Context | Model / System          | Key Findings / Effect                                                                                                                                                           | Citation |
|---------------------|-------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Antiviral Activity  | A549 cells (in vitro)   | Inhibited Dengue (DENV 1-4) & Zika (ZIKV) virus progeny production; IC <sub>50</sub> : 22 $\mu$ g/mL; CC <sub>50</sub> : 420 $\mu$ g/mL; Selectivity Index (SI): <b>19</b> [6]. | [6]      |
| Organ Protection    | Various (in vitro/vivo) | Showed hepatoprotective, cardioprotective, and neuroprotective effects via anti-inflammatory & antioxidant mechanisms [4].                                                      | [4]      |
| Acute Oral Toxicity | In vivo (Rat)           | LD <sub>50</sub> cut-off >2000 mg/kg; No-Observed-Adverse-Effect Level (NOAEL) <2000 mg/kg [4].                                                                                 | [4]      |
| In vivo Safety      | Zebrafish Model         | No acute toxicity, morbidity, mortality, or effects on locomotor activity observed [6].                                                                                         | [6]      |

## Detailed Experimental Protocols

For reproducibility, here are the methodologies from key studies cited in the tables.

- **Cytotoxicity Assay (MTT)** [6] [2]: Cell viability was assessed using the MTT assay. Cells were seeded in 96-well plates and treated with varying concentrations of **geraniin**. After incubation, MTT

reagent was added. The formed formazan crystals were dissolved, and absorbance was measured to determine the percentage of viable cells and calculate IC<sub>50</sub> (half-maximal inhibitory concentration) and CC<sub>50</sub> (half-maximal cytotoxic concentration) values.

- **Apoptosis Analysis (Flow Cytometry)** [1]: Apoptosis was detected using flow cytometry with Annexin V-FITC/PI staining. Cells treated with **geraniin** were harvested, stained, and analyzed to distinguish between early apoptotic, late apoptotic, and necrotic cell populations.
- **Western Blotting** [1] [2]: Protein expression was analyzed by western blotting. Treated cells were lysed, proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies (e.g., against p-PI3K, p-Akt, Bax, Bcl-2, caspase-3, LC3). Signal was detected using secondary antibodies and visualization systems.
- **In Vivo Anti-tumor Efficacy** [3]: A syngeneic mouse breast cancer model was established by injecting 4T1 cells into the mammary pad of female BALB/c mice. Once tumors were visible, mice received daily oral gavage of **geraniin** (0.5 mg) or a vehicle control. Tumor growth was monitored for 6-7 weeks, after which tissues were examined for metastasis and plasma was analyzed for protein biomarkers.
- **Antiviral Assay (Plaque/Focus Forming Assay)** [6]: Human cells (A549 for ZIKV, Huh7.5 for DENV) were infected with viruses and cultured in the presence of **geraniin**. The production of infectious viral particles in the culture supernatant was quantified by plaque-forming assay (ZIKV) or foci forming immunodetection assay (DENV), demonstrating a reduction in viral progeny.

## Mechanisms of Action: Key Signaling Pathways

**Geraniin** exerts its cytotoxic and therapeutic effects through multi-targeted actions on several cellular signaling pathways. The diagram below illustrates the key mechanisms supported by experimental evidence.



[Click to download full resolution via product page](#)

*Diagram Title: Key Signaling Pathways in **Geraniin**'s Cytotoxic and Therapeutic Effects*

This multi-targeted action underpins its selective toxicity, potentially disrupting cancer cell survival more effectively than normal cells [4] [5].

## Conclusion for Research and Development

In summary, the current preclinical evidence positions **geraniin** as a promising multi-target therapeutic agent:

- **Efficacy:** Demonstrates potent, mechanism-based cytotoxicity against a range of cancers and viruses.
- **Safety Profile:** Shows a favorable preliminary safety window with high selectivity indices in antiviral studies and no acute toxicity in animal models.
- **Key Consideration for Drug Development:** A major challenge is its **complex pharmacokinetic profile**, characterized by rapid distribution, slow elimination, and low oral bioavailability [4]. Future research should focus on innovative formulation strategies, such as nanotechnology-based delivery systems mentioned in the literature, to overcome these hurdles [5].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Geraniin inhibits proliferation and induces apoptosis ... [pubmed.ncbi.nlm.nih.gov]
2. Geraniin inhibits cell growth and promoted autophagy- ... [sciencedirect.com]
3. Evaluating anticancer effects of geraniin supplementation ... [accscience.com]
4. Multi-Target Therapeutics of Geraniin from Geranium ... [sciencedirect.com]
5. Geraniin: A dietary ellagitannin as a modulator of signalling ... [sciencedirect.com]
6. The Geraniin-Rich Extract from Reunion Island Endemic ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [geraniin cytotoxicity profile versus therapeutic index]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b593958#geraniin-cytotoxicity-profile-versus-therapeutic-index>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)